6-Methoxy-7-methylisoquinolin-1-ylamine
Description
6-Methoxy-7-methylisoquinolin-1-ylamine is an isoquinoline derivative characterized by a methoxy group at position 6, a methyl group at position 7, and an amine substituent at position 1 of the isoquinoline core.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methoxy-7-methylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9-8(6-10(7)14-2)3-4-13-11(9)12/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
SGOQDJPIDTUAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N)C=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Positions
- 6,7-Dimethoxy Derivatives: Compounds like 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) feature two methoxy groups at positions 6 and 7, contrasting with the methoxy-methyl combination in the target compound. The dual methoxy groups may increase electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to the methyl group’s steric bulk in 6-Methoxy-7-methylisoquinolin-1-ylamine.
- 6-Methoxy-7-hydroxy Analog: The catalogued 6-Methoxy-7-hydroxy-3,4-dihydro-isoquinoline replaces the methyl group with a hydroxyl moiety. This substitution likely increases polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetic properties.
Functional Group Impact
- Amine vs. Ester/Carboxamide: The target compound’s amine group differs from the ester (6d) and carboxamide (6f) functionalities in analogs.
- Sulfonyl and Phenyl Groups : Compounds like 6e (methylsulfonyl) and 6g (phenylacetyl) introduce bulkier or electron-withdrawing groups, which may reduce membrane permeability compared to the target’s methyl and amine substituents.
Spectral Data and Characterization
provides NMR (δH) and mass spectrometry (MS) data for structurally related compounds. For example:
- Irisquinone (1): δH 6.70 (s, 1H, aromatic), m/z 384.3 [M]+.
- This compound would likely exhibit distinct shifts, such as downfield aromatic protons (due to amine resonance) and a molecular ion peak corresponding to its molecular weight (~230–250 g/mol).
Tabulated Comparison of Key Compounds
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